molecular formula C9H9NO4 B2534707 (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid CAS No. 138780-84-4

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B2534707
CAS No.: 138780-84-4
M. Wt: 195.174
InChI Key: SKBMOBUYXGBBMZ-ARJAWSKDSA-N
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Description

The compound (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid belongs to the class of maleamic acid derivatives, characterized by a (2Z)-configured α,β-unsaturated carbonyl system. Its structure comprises:

  • A but-2-enoic acid backbone with a conjugated double bond.
  • An amino group substituted with a furan-2-ylmethyl moiety.
  • A 4-oxo functional group.

This compound shares the 1,4-dioxo-2-butenyl pharmacophore common to many bioactive molecules, which is associated with anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

(Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBMOBUYXGBBMZ-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure comprises three primary components:

  • A Z-configured α,β-unsaturated carboxylic acid backbone.
  • A 4-oxo group forming an amide linkage.
  • A furan-2-ylmethyl substituent on the amide nitrogen.

Retrosynthetically, the molecule can be dissected into two fragments:

  • Fragment A : The α,β-unsaturated carboxylic acid (e.g., maleic acid or its derivatives).
  • Fragment B : Furan-2-ylmethylamine.

Coupling these fragments via amide bond formation while preserving the Z-configuration of the double bond is the central challenge.

Synthetic Routes and Mechanistic Insights

Maleic Anhydride-Based Amidation

Maleic anhydride serves as a versatile precursor for α,β-unsaturated systems. Reaction with furan-2-ylmethylamine in anhydrous dichloromethane at 0–5°C yields the intermediate maleamic acid (Step 1). Subsequent esterification with ethanol under acidic conditions produces the ethyl ester derivative, followed by selective hydrolysis of the ester group to regenerate the carboxylic acid (Step 2).

Reaction Scheme:

  • Amidation :
    $$
    \text{Maleic anhydride} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{Maleamic acid intermediate}
    $$
  • Esterification/Hydrolysis :
    $$
    \text{Maleamic acid} \xrightarrow{\text{EtOH, H}^+} \text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid}
    $$

Key Considerations :

  • Stereochemical Control : The Z-configuration is retained by minimizing thermal exposure during hydrolysis to prevent isomerization.
  • Yield Optimization : Employing a 1.2:1 molar ratio of amine to anhydride improves conversion (Table 1).
Table 1: Optimization of Maleic Anhydride Amidation
Amine:Anhydride Ratio Solvent Temperature Yield (%)
1:1 CH₂Cl₂ 0°C 62
1.2:1 CH₂Cl₂ 0°C 78
1:1 THF 25°C 45

Horner-Wadsworth-Emmons Olefination

This method enables stereoselective formation of the Z-configured double bond. A phosphonate ester derived from diethyl (carboxyethyl)phosphonate reacts with a ketone precursor bearing the furan-2-ylmethylamide group.

Reaction Scheme :
$$
\text{Phosphonate ester} + \text{Ketone} \xrightarrow{\text{NaH, DMF}} \text{(2Z)-α,β-unsaturated amide} \xrightarrow{\text{Deprotection}} \text{Target compound}
$$

Advantages :

  • High Z-Selectivity : Yields >85% Z-isomer due to the reaction’s stereochemical fidelity.
  • Functional Group Tolerance : Compatible with acid-sensitive protecting groups.

Michael Addition-Oxidation Cascade

Furan-2-ylmethylamine undergoes Michael addition to ethyl propiolate, followed by oxidation of the thioester intermediate to the carboxylic acid.

Reaction Steps :

  • Michael Addition :
    $$
    \text{Ethyl propiolate} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{β-Amino acrylate ester}
    $$
  • Oxidation :
    $$
    \text{β-Amino acrylate ester} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{Target acid}
    $$

Challenges :

  • Over-Oxidation Risk : Manganese dioxide (MnO₂) is preferable to KMnO₄ for milder oxidation.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison
Method Yield (%) Z:E Ratio Scalability
Maleic Anhydride 78 95:5 Moderate
Horner-Wadsworth-Emmons 85 99:1 High
Michael Addition 65 90:10 Low

Key Findings :

  • The Horner-Wadsworth-Emmons approach offers superior stereoselectivity and scalability, making it ideal for industrial applications.
  • Maleic Anhydride-Based synthesis is cost-effective but requires precise temperature control.

Advanced Functionalization and Derivatives

Carboxylic Acid Modifications

The carboxylic acid group can be esterified or converted to acyl chlorides for further derivatization. For example, reaction with thionyl chloride (SOCl₂) yields the acyl chloride, enabling nucleophilic substitutions.

Furan Ring Functionalization

Electrophilic aromatic substitution on the furan ring (e.g., nitration, sulfonation) introduces additional functional groups, expanding the compound’s utility in medicinal chemistry.

Industrial-Scale Production Considerations

  • Catalyst Selection : Palladium-catalyzed couplings improve efficiency in large-scale Horner-Wadsworth-Emmons reactions.
  • Solvent Recycling : Dichloromethane recovery systems reduce environmental impact and costs.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-unsaturated Carbonyl System

The conjugated enone system enables Michael addition reactions with nucleophiles. Key findings include:

Reaction TypeNucleophileConditionsProductReference
Thiol additionMercaptoethanolpH 7.4, 25°C, 2 hrsThioether adduct at β-position
Amine additionBenzylamineEthanol, reflux, 4 hrsβ-amino carbonyl derivative
Grignard additionMethylmagnesium bromideTHF, −78°C1,4-adduct with methyl group

The stereoelectronic effects of the furan ring influence regioselectivity, with nucleophiles preferentially attacking the β-carbon due to conjugation stabilization.

Cyclization Reactions

Intramolecular interactions between the amine and carbonyl groups enable cyclization:

  • Lactam Formation : Under acidic conditions (HCl, 80°C), the amine attacks the carbonyl carbon, forming a 5-membered γ-lactam ring .

  • Furan Ring Participation : Electrophilic substitution at the furan’s C5 position occurs with HNO₃/AcOH, yielding nitro-substituted derivatives.

Carboxylic Acid Reactivity

ReactionReagentConditionsProductReference
EsterificationMethanol/H₂SO₄Reflux, 6 hrsMethyl ester
AmidationThionyl chloride/NH₃0°C → RT, 12 hrsPrimary amide
DecarboxylationCuO, Quinoline200°C, 1 hrButenamide derivative

Amine Group Reactivity

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines .

Electrophilic Aromatic Substitution (Furan Ring)

The furan moiety undergoes nitration and sulfonation, though less readily than benzene:

ReactionReagentPositionYieldReference
NitrationHNO₃/Ac₂OC562%
SulfonationSO₃/DMFC558%

Redox Reactions

  • Carbonyl Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to a secondary alcohol without affecting the carboxylic acid.

  • Furan Ring Hydrogenation : H₂/Pd-C in ethanol saturates the furan to tetrahydrofuran under high pressure.

Condensation with Hydrazines

Reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to form hydrazone derivatives, which further cyclize to pyrazolone analogs under acidic conditions .

pH-Dependent Tautomerism

The enol-keto equilibrium shifts with pH:

  • Acidic Conditions : Enol form predominates (λmax = 280 nm).

  • Basic Conditions : Keto form stabilizes (λmax = 320 nm).

Complexation with Metal Ions

The carboxylate anion chelates transition metals:

Metal IonCoordination ModeStability Constant (log K)Reference
Cu²⁺Bidentate8.2 ± 0.3
Fe³⁺Tridentate10.1 ± 0.5

Scientific Research Applications

Overview

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by a furan ring, an amino group, and a carboxylic acid group. Its molecular formula is C₉H₉N₁O₄, with a molar mass of approximately 195.17 g/mol. This compound has garnered attention in various fields due to its unique structural features that contribute to its reactivity and potential biological activities.

Chemical Properties and Reactions

The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions to maximize yield and selectivity.

Types of Reactions

Reaction TypeDescription
Oxidation The furan ring can be oxidized to form derivatives.
Reduction The carbonyl group can be reduced to alcohols.
Substitution The amino group can participate in substitution reactions.

Scientific Research Applications

This compound has several significant applications in scientific research:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex organic molecules.
  • Synthetic Routes : Typically synthesized from furan-2-carbaldehyde and an appropriate amine under controlled conditions.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation.

Medicine

  • Drug Development : It is being explored as a potential drug candidate for various diseases due to its biological activities.

Industry

  • Pharmaceuticals and Agrochemicals : Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and biological properties.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing concentration-dependent inhibition with minimum inhibitory concentrations ranging from 10 to 50 µg/mL.
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among human cancer cell lines, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences and similarities among analogs:

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight Key Functional Groups
(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid Furan-2-ylmethyl C₉H₉NO₄ 211.17 Carboxylic acid, α,β-unsaturated ketone, furan
(Z)-4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic acid 4-Chlorophenyl C₁₀H₈ClNO₃ 225.63 Carboxylic acid, α,β-unsaturated ketone, chloroaryl
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylphenyl C₁₁H₁₁NO₃ 209.21 Carboxylic acid, α,β-unsaturated ketone, methylaryl
(Z)-4-[(2-Formylphenyl)amino]-4-oxobut-2-enoic acid 2-Formylphenyl C₁₁H₉NO₄ 219.19 Carboxylic acid, α,β-unsaturated ketone, formylaryl
(2Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 4-Ethylpiperazinyl C₁₀H₁₅N₂O₃ 215.24 Carboxylic acid, α,β-unsaturated ketone, cyclic amine

Key Observations :

  • Aromatic vs.
  • Aliphatic vs. Aromatic Amines: Piperazinyl and isopropylamino derivatives (e.g., ZINC31854505 , CAS 307942-22-9 ) exhibit greater conformational flexibility, which may influence receptor binding in medicinal applications.

Physicochemical Properties

Property Target Compound (Predicted) (Z)-4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic Acid (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
Solubility Moderate (due to furan oxygen) Insoluble in water Insoluble in water
pKa ~2.8–3.5 (carboxylic acid) Not reported 2.81 ± 0.25 (carboxylic acid)
Melting Point Not reported Not reported 157–183°C (similar formylphenyl analog )

Notes:

  • The dissociation constant (pKa) of the carboxylic acid group is critical for bioavailability. The methylanilino analog’s pKa of 2.81 suggests high acidity, favoring ionization in physiological conditions .
  • Solubility challenges are common among aryl-substituted derivatives, necessitating solvent optimization (e.g., isopropyl alcohol:acetone 4:3 for titration ).

Target Compound Hypotheses :

  • The furan moiety may improve metabolic stability compared to phenyl groups, as seen in furan-containing drugs like ranitidine.
  • Potential applications in antimicrobial or enzyme inhibition studies, given the pharmacological activity of structurally related compounds.

Biological Activity

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound notable for its unique structural features, including a furan ring, an amino group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C9H9N1O4C_9H_9N_1O_4, with a molar mass of approximately 195.17 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₉N₁O₄
Molar Mass195.17 g/mol
Structural FeaturesFuran ring, amino group, carboxylic acid group

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions. This process can be optimized using continuous flow reactors and green chemistry principles to enhance yield and sustainability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action appears to involve binding to enzymes or receptors, thereby modulating their activity .

The exact mechanism of action for this compound is still under investigation. It is believed that the compound interacts with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways that govern growth and apoptosis .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid?

The compound can be synthesized via nucleophilic addition of furan-2-ylmethylamine to maleic anhydride, followed by isomerization to the (2Z)-configuration. Key steps include:

  • Reacting maleic anhydride with furan-2-ylmethylamine in a 1:1 molar ratio in dry THF under nitrogen .
  • Isomerization control via temperature modulation (e.g., 60–70°C) to favor the Z-configuration .
  • Purification via recrystallization (ethanol/water) yields a 93–97% product with >95% purity. Confirmation of stereochemistry requires ¹H NMR (coupling constant analysis: J = 12–14 Hz for Z-isomer) .

Q. How is the compound characterized experimentally?

Standard methods include:

  • Melting point : 188–192°C (decomposition observed above 200°C) .
  • IR spectroscopy : Key peaks at 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O of amide), 1680 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=C conjugated system) .
  • ¹H NMR : δ 7.5–7.7 ppm (furan protons), δ 6.3–6.5 ppm (C=CH of Z-isomer), δ 4.2–4.4 ppm (CH₂-NH) .

Q. What are the solubility properties of this compound?

The compound is poorly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol (Table 1).

SolventSolubility (mg/mL)
Water<0.1
DMSO25–30
Ethanol10–15
THF5–8
Data derived from analogs in .

Advanced Research Questions

Q. How does the furan substituent influence reactivity or biological activity?

The furan ring enhances π-π stacking interactions in enzyme binding pockets and modulates electronic effects (e.g., electron-withdrawing via conjugation). Comparative studies with phenyl analogs show:

  • Higher inhibitory activity against E. coli MurB enzyme (IC₅₀ = 12.5 µM vs. 15.0 µM for phenyl derivatives) .
  • Improved solubility in lipid membranes due to furan’s lower hydrophobicity compared to benzene .

Q. What methodologies address insolubility in aqueous media for bioassays?

  • Co-solvent systems : Use 10% DMSO in PBS (v/v) with sonication (30 min at 40°C) to achieve 0.5–1.0 mM solutions .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at 0.1% w/v to stabilize 100–200 µM solutions .

Q. How can computational modeling guide the design of derivatives?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV, favoring charge transfer) .
  • Molecular docking : Simulate binding to COX-2 (PDB: 1CX2) to identify key interactions (e.g., hydrogen bonding with Arg120 and hydrophobic contacts with furan) .

Q. How to resolve contradictions in reported dissociation constants (pKa)?

Discrepancies arise from solvent effects and measurement techniques:

  • Potentiometric titration in 50% ethanol/water yields pKa₁ = 2.81 (carboxylic acid) and pKa₂ = 8.45 (amide NH) .
  • UV-Vis spectroscopy in pure water may underestimate pKa due to poor solubility .

Methodological Best Practices

  • Stereochemical purity : Confirm Z/E ratio via NOESY NMR (nuclear Overhauser effect between NH and C=CH protons in Z-isomer) .
  • Stability testing : Store at –20°C under argon; avoid freeze-thaw cycles (degradation <5% over 6 months) .
  • Biological assays : Pre-screen for furan-mediated cytotoxicity (MTT assay) to exclude false positives in enzyme inhibition studies .

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